molecular formula C10H15FN2O2S B1414701 N-(4-amino-2-fluorophenyl)butane-1-sulfonamide CAS No. 1071292-32-4

N-(4-amino-2-fluorophenyl)butane-1-sulfonamide

Cat. No.: B1414701
CAS No.: 1071292-32-4
M. Wt: 246.3 g/mol
InChI Key: MBESRBYEKGREHK-UHFFFAOYSA-N
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Description

N-(4-amino-2-fluorophenyl)butane-1-sulfonamide is a chemical compound with the molecular formula C10H15FN2O2S and a molecular weight of 246.31 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a sulfonamide group attached to a butane chain. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-(4-amino-2-fluorophenyl)butane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O2S/c1-2-3-6-16(14,15)13-10-5-4-8(12)7-9(10)11/h4-5,7,13H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBESRBYEKGREHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-amino-2-fluorophenyl)butane-1-sulfonamide typically involves the reaction of 4-amino-2-fluoroaniline with butane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

N-(4-amino-2-fluorophenyl)butane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding sulfonic acid and amine.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Sulfonamides, including N-(4-amino-2-fluorophenyl)butane-1-sulfonamide, are known for their antimicrobial properties. They function primarily by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a decrease in bacterial growth and replication.

  • Case Study : A study highlighted the effectiveness of novel sulfonamide derivatives against various pathogens, demonstrating that modifications to the sulfonamide structure can enhance antimicrobial potency. For instance, compounds similar to this compound showed significant inhibition rates against bacteria such as Escherichia coli and Staphylococcus aureus .

1.2 Cancer Therapeutics

Recent research indicates that certain sulfonamide derivatives can also act as inhibitors of tumor cell proliferation. This compound may play a role in targeting specific protein kinases involved in cancer progression.

  • Research Findings : The compound's structural attributes allow it to interact with specific cellular pathways, potentially leading to the development of targeted cancer therapies. This application is supported by patents that describe sulfonamides as effective agents against various cancer cell lines .

Agricultural Applications

2.1 Herbicidal Properties

This compound has shown promise as a herbicide due to its ability to inhibit specific plant enzymes involved in growth regulation. This compound can selectively target weeds while minimizing damage to crops.

  • Case Study : Research has demonstrated that derivatives of this compound can effectively control weed populations without adversely affecting crop yield. In field trials, certain formulations exhibited high efficacy against common agricultural weeds .

2.2 Fungicidal Activity

In addition to herbicidal properties, sulfonamide compounds have been explored for their fungicidal effects. This compound may inhibit fungal pathogens by disrupting their metabolic pathways.

  • Experimental Data : A study reported that sulfonamide derivatives displayed significant antifungal activity against Botrytis cinerea, a common pathogen affecting fruits and vegetables. The inhibition rates were notably higher than those of traditional fungicides .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy across applications.

Substituent Biological Activity Inhibition Rate (%)
HydrogenLow10
FluoroModerate50
ChloroHigh75
BromoVery High90

The table above summarizes how different substituents impact the biological activity of sulfonamide derivatives, indicating that fluorine and bromine substitutions significantly enhance their efficacy .

Mechanism of Action

The mechanism of action of N-(4-amino-2-fluorophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical processes in microorganisms, making the compound effective as an antimicrobial agent .

Comparison with Similar Compounds

N-(4-amino-2-fluorophenyl)butane-1-sulfonamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of an amino group, a fluorine atom, and a sulfonamide group, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(4-amino-2-fluorophenyl)butane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a butane chain and an amino group on a fluorinated phenyl ring. Its molecular formula is C_{10}H_{14FN_2O_2S, with a molecular weight of approximately 246.3 g/mol. The presence of the fluorine atom and the sulfonamide group is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety mimics the structure of natural substrates, allowing it to inhibit the activity of certain enzymes crucial for microbial survival. This mechanism is similar to that of other sulfonamides, which are known to interfere with folate synthesis in bacteria .
  • Binding Affinity : The fluorine atom can enhance the compound's binding affinity to specific receptors or enzymes, potentially increasing its efficacy as an antimicrobial or anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The sulfonamide group is known for its ability to inhibit bacterial growth by targeting folate synthesis pathways.

Anticancer Activity

The compound has also been explored for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves cell cycle arrest and modulation of apoptotic pathways, similar to other compounds in its class .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
N-(4-amino-2-chlorophenyl)butane-1-sulfonamideChlorine instead of fluorinePotential anti-inflammatory effects
N-(3-amino-4-fluorophenyl)butane-1-sulfonamideDifferent position of amino groupAntimicrobial activity
N-(4-amino-2-nitrophenyl)butane-1-sulfonamideNitro group substitutionEnhanced electronic properties

This table illustrates how variations in substituents can influence biological activity and reactivity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Efficacy : A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, leading to apoptosis and reduced cell proliferation .
  • Antimicrobial Activity : In vitro assays have shown that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, supporting its use as a potential antibiotic agent .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how modifications in the chemical structure can affect binding interactions with target proteins, enhancing understanding of its mechanism of action .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-amino-2-fluorophenyl)butane-1-sulfonamide, and how can purity be ensured?

  • Methodology : React butane-1-sulfonyl chloride with 4-amino-2-fluoroaniline in a polar aprotic solvent (e.g., DMF) under nitrogen, followed by purification via recrystallization (ethanol/water). Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1). Confirm purity via HPLC (C18 column, methanol:water 70:30, UV detection at 254 nm) and elemental analysis. Impurities from incomplete sulfonation or side reactions should be minimized by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this sulfonamide?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR in DMSO-d6_6 to confirm sulfonamide linkage (δ ~10-11 ppm for NH) and fluorine coupling patterns (e.g., 19^19F NMR for para/ortho substituent effects) .
  • X-ray crystallography : Resolve crystal structure to verify sulfonamide geometry and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+^+).

Q. How stable is this compound under standard laboratory storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 1 month) and monitor degradation via HPLC. Compare results with ambient storage (25°C). Stability is influenced by the electron-withdrawing fluorine substituent, which may reduce hydrolysis susceptibility compared to non-fluorinated analogs. Store in amber vials under inert gas to prevent oxidation .

Q. What initial biological screening assays are appropriate for this compound?

  • Methodology :

  • Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using a stopped-flow CO2_2 hydration assay. Sulfonamides often act as CA inhibitors via zinc coordination .
  • Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria. Compare with sulfamethoxazole as a reference .

Advanced Research Questions

Q. How can the mechanism of action be elucidated for this sulfonamide in enzyme inhibition?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with CA-II/IX crystal structures (PDB IDs: 1CA2, 3IAI) to predict binding modes. Focus on sulfonamide-Zn2+^{2+} interactions and fluorine’s role in enhancing binding entropy .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate fluorinated vs. non-fluorinated analogs.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed sulfonamide or residual solvents) that may skew activity. Cross-validate results with independent synthetic batches .
  • Assay standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables. For example, CA inhibition is pH-sensitive due to protonation states .

Q. How do structural modifications (e.g., fluorination, alkyl chain length) affect bioactivity?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., varying alkyl chains or fluorine position) and compare IC50_{50} values in enzyme assays. For instance, elongation of the butane chain may enhance lipophilicity and membrane permeability .
  • LogP measurements : Determine partition coefficients (shake-flask method) to correlate hydrophobicity with cellular uptake.

Q. What advanced techniques validate stability under extreme experimental conditions (e.g., high temperature, acidic/basic media)?

  • Methodology :

  • Forced degradation : Expose the compound to 1M HCl/NaOH (24h, 60°C) and analyze degradation products via LC-MS. Fluorine’s electron-withdrawing effect may mitigate acid-catalyzed hydrolysis .
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (e.g., >200°C for perfluorinated sulfonamides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-amino-2-fluorophenyl)butane-1-sulfonamide
Reactant of Route 2
N-(4-amino-2-fluorophenyl)butane-1-sulfonamide

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